![molecular formula C19H18N4S B2923517 N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-51-4](/img/structure/B2923517.png)
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aminopyridines . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often proceed via initial displacement of a halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide an intermediate .Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various protein enzymes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting they may affect pathways related to these biological processes.
Pharmacokinetics
Similar compounds have been reported to exhibit significant systemic exposure and oral bioavailability .
Result of Action
Similar compounds have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that they may exert protective effects against oxidative stress and microbial infections at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been reported to be influenced by reaction conditions , suggesting that environmental factors may also influence the compound’s action and stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide in lab experiments is its stability and ease of synthesis. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide. One area of interest is the development of more potent and selective analogs of this compound with improved pharmacokinetic properties. Another direction is the investigation of the role of this compound in modulating the gut microbiome and its potential use in treating gut-related disorders. Additionally, the use of this compound in combination with other therapies for cancer and other diseases is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves the reaction of 4-pyridinecarboxaldehyde with 2-aminothiophenol, followed by the addition of 1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and a solvent, and the product is purified by column chromatography. The yield of this compound is around 50%, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has shown promising results in various scientific research applications. It has been reported to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. This compound has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been investigated for its role in modulating the immune system and improving wound healing.
Propiedades
IUPAC Name |
N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIQXWSXMBLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-bromo-1H-pyrazol-1-yl)cyclopropyl]ethan-1-amine](/img/structure/B2923434.png)
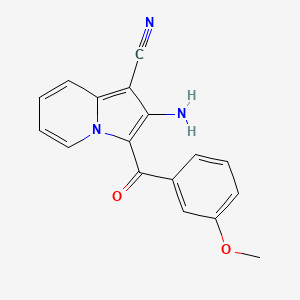
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)
![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)
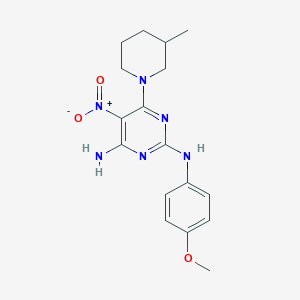
![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
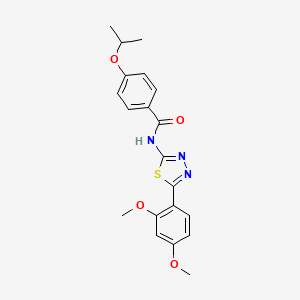

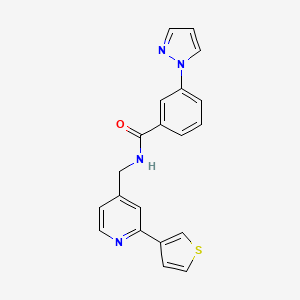
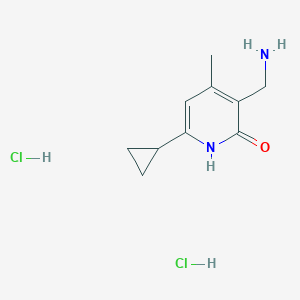

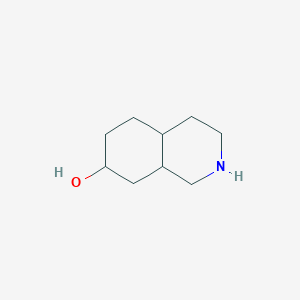
![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)
